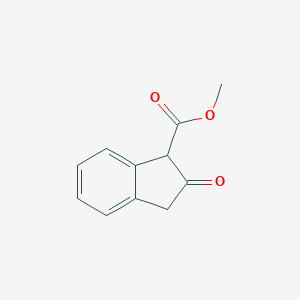![molecular formula C7H8O3 B020788 6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one CAS No. 102306-78-5](/img/structure/B20788.png)
6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one
Descripción general
Descripción
Heterocyclic compounds are crucial in medicinal chemistry and materials science due to their diverse biological activities and applications in drug development and industrial processes. Understanding their synthesis, molecular structure, chemical reactions, and properties is essential for exploring their potential uses.
Synthesis Analysis
The synthesis of heterocyclic compounds often involves the construction of the ring system through condensation reactions, cyclization, and functional group transformations. For example, 1,2- & 1,4-dihydropyridines are synthesized using various methodologies, highlighting the versatility of synthetic approaches in accessing different heterocyclic frameworks (Sharma & Singh, 2017).
Aplicaciones Científicas De Investigación
Analytical Methods for Antioxidant Activity
Dioxin derivatives have been studied in the context of their antioxidant properties. Various tests such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) are used to determine antioxidant activity, leveraging spectrophotometry to assess reactions involving antioxidants. These methods are crucial in evaluating the antioxidant capacity of complex samples, which can include dioxin-like compounds (Munteanu & Apetrei, 2021).
Genetic Toxicology of Chlorinated Dibenzodioxins
Research on chlorinated dibenzodioxins, a class of compounds related to dioxins, has explored their potential mutagenicity and cytological effects. Despite mixed results, these studies have contributed to understanding the genetic impact of dioxin exposure, highlighting the need for further research in this area (Wassom, Huff, & Loprieno, 1977).
Environmental and Health Impacts of Dioxins
The accumulation and effects of dioxins, including those from industrial processes, have been extensively studied, particularly their environmental contamination and potential health risks. This research provides critical insights into the mechanisms of dioxin toxicity and the importance of monitoring and mitigating environmental exposure (Alaluusua & Lukinmaa, 2006).
Synthesis and Biological Activity of Sultone Derivatives
Sultone derivatives, which are structurally similar to dioxins, have shown potential in pharmacological applications due to their anticoagulant, antimicrobial, and antitumor properties. The exploration of these compounds emphasizes the need for further research into their synthetic methods and biological activities (Hryhoriv, Lega, & Shemchuk, 2021).
Cyclodextrin Inclusion Complexes with Antibiotics
While not directly linked to "6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one," the study of cyclodextrin inclusion complexes highlights the potential of using molecular encapsulation to enhance the solubility and bioavailability of pharmaceuticals, including those with dioxin-like structures (Boczar & Michalska, 2022).
Propiedades
IUPAC Name |
6,7-dihydro-4H-cyclopenta[d][1,3]dioxin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-6-1-2-7-5(6)3-9-4-10-7/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZWYVHBKSEJJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1OCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403110 | |
| Record name | 6,7-Dihydro-2H-cyclopenta[d][1,3]dioxin-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one | |
CAS RN |
102306-78-5 | |
| Record name | 6,7-Dihydro-2H-cyclopenta[d][1,3]dioxin-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



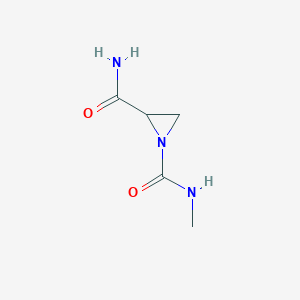
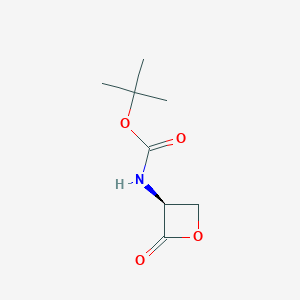
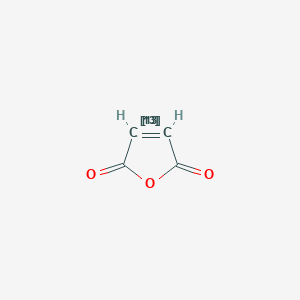



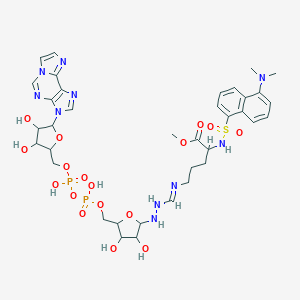


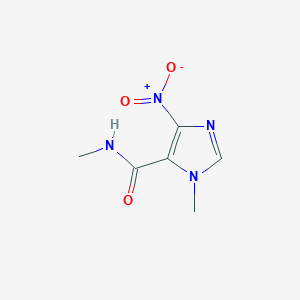
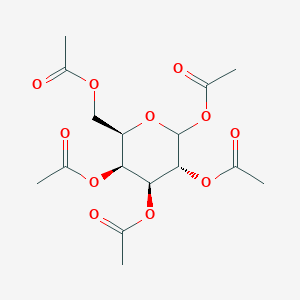
![2-Methyl-2-azaspiro[4.5]decane-1,3-dithione](/img/structure/B20743.png)

